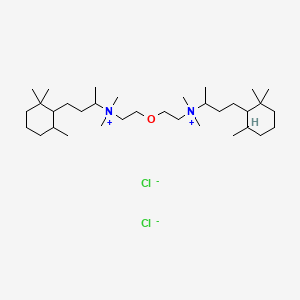
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is a complex quaternary ammonium compound. It is characterized by its large molecular structure and unique physicochemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) typically involves the reaction of oxydiethylene with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine under controlled conditions. The reaction is carried out in the presence of dimethylamine and hydrochloric acid to form the dichloride salt. The hemihydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler ammonium compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and disinfectants.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. Additionally, it can interact with enzymes, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraalkylammonium compounds: These have similar quaternary ammonium structures but differ in their alkyl chain lengths and substituents.
Dimethylammonium compounds: These are simpler in structure and lack the complex cyclohexyl groups present in the target compound.
Uniqueness
Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is unique due to its large, complex structure and specific physicochemical properties. Its ability to act as a phase-transfer catalyst and its amphiphilic nature make it particularly valuable in various applications .
Propriétés
Numéro CAS |
67011-22-7 |
|---|---|
Formule moléculaire |
C34H70Cl2N2O |
Poids moléculaire |
593.8 g/mol |
Nom IUPAC |
2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C34H70N2O.2ClH/c1-27-15-13-21-33(5,6)31(27)19-17-29(3)35(9,10)23-25-37-26-24-36(11,12)30(4)18-20-32-28(2)16-14-22-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
Clé InChI |
FWYNWUYJGLSDIQ-UHFFFAOYSA-L |
SMILES canonique |
CC1CCCC(C1CCC(C)[N+](C)(C)CCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


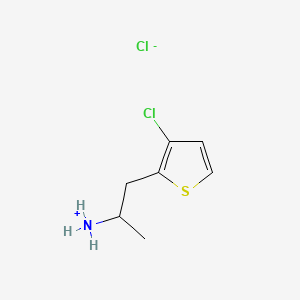

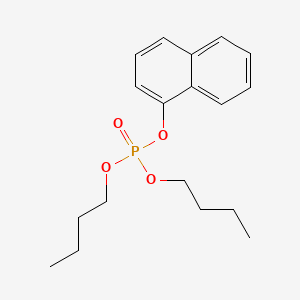

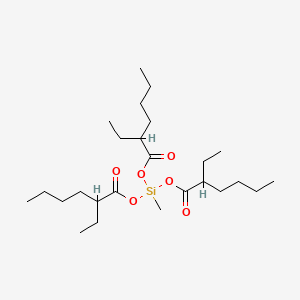
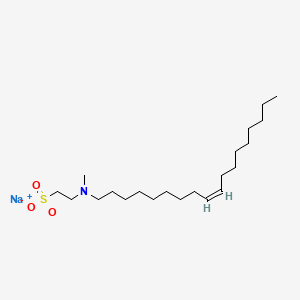


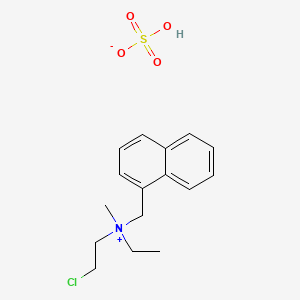


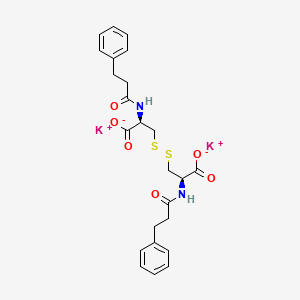
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

